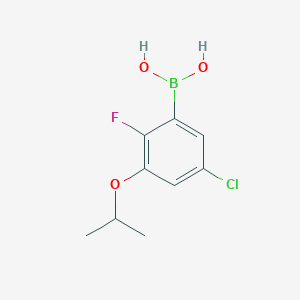

5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid

説明

5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid (CAS: 84229-45-8) is a substituted phenylboronic acid featuring a chloro group at position 5, a fluoro group at position 2, and an isopropoxy group at position 3 on the aromatic ring. The boronic acid (-B(OH)₂) functional group enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry for synthesizing biaryl structures .

Notably, this compound has been discontinued by suppliers like CymitQuimica, likely due to niche demand or synthesis challenges . Its structural uniqueness arises from the combination of halogen (Cl, F) and alkoxy (isopropoxy) substituents, which modulate electronic and steric properties critical for reactivity in coupling reactions.

特性

IUPAC Name |

(5-chloro-2-fluoro-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO3/c1-5(2)15-8-4-6(11)3-7(9(8)12)10(13)14/h3-5,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPKFAWGRCUCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OC(C)C)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101180864 | |

| Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096339-37-4 | |

| Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid typically involves the hydroboration of an appropriate precursor. Hydroboration is a common route to organoborane reagents, where a B-H bond is added over an alkene or alkyne to give the corresponding alkyl or alkenylborane . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

化学反応の分析

5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the boronic acid to a boronic ester or boronate.

Reduction: Reduction reactions can be used to modify the functional groups attached to the boronic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by another nucleophile.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid has several applications in scientific research:

作用機序

The mechanism of action of 5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid involves its interaction with molecular targets such as enzymes. Boronic acids form reversible covalent bonds with the active site of serine proteases, inhibiting their activity. This interaction can disrupt the enzyme’s function, leading to various biological effects .

類似化合物との比較

Positional Isomers: 5-Chloro-2-fluoro-4-isopropoxyphenylboronic Acid

A positional isomer, 5-chloro-2-fluoro-4-isopropoxyphenylboronic acid (CAS: 2121511-67-7), differs in the placement of the isopropoxy group (position 4 instead of 3). Key distinctions include:

- Steric Hindrance : The meta-isopropoxy group (position 3) introduces greater steric hindrance near the boronic acid, which may reduce reactivity with bulky palladium catalysts .

| Property | 5-Chloro-2-fluoro-3-isopropoxyphenylboronic Acid | 5-Chloro-2-fluoro-4-isopropoxyphenylboronic Acid |

|---|---|---|

| Substituent Positions | Cl (5), F (2), O-iPr (3) | Cl (5), F (2), O-iPr (4) |

| Electronic Effect | Moderate electron donation (meta-O-iPr) | Stronger electron donation (para-O-iPr) |

| Steric Environment | High steric hindrance near B(OH)₂ | Reduced steric hindrance |

Hydroxyl vs. Alkoxy Substituted Analogs

(4-Chloro-2-fluoro-5-hydroxyphenyl)boronic acid (synthesized in ) replaces the isopropoxy group with a hydroxyl (-OH) group. Key differences:

- Solubility : The hydroxyl group enhances water solubility due to hydrogen bonding, whereas the isopropoxy group increases lipophilicity, favoring organic-phase reactions .

- Stability : Alkoxy groups (e.g., O-iPr) are less prone to oxidation compared to hydroxyl groups, making the isopropoxy analog more stable under acidic or oxidative conditions .

Trifluoromethyl-Substituted Analogs

4-Chloro-3-(trifluoromethyl)phenylboronic acid () features a CF₃ group instead of isopropoxy. The CF₃ group is a strong electron-withdrawing substituent, which:

生物活性

5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid (CAS No. 2096339-37-4) is an organic compound belonging to the class of arylboronic acids. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid is . Its structure features a phenyl ring with chlorine at the 5-position, fluorine at the 2-position, and an isopropoxy group at the 3-position. The boronic acid functional group plays a crucial role in its reactivity and biological interactions.

The biological activity of arylboronic acids, including 5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid, primarily involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and targeted drug delivery systems.

Target Enzymes and Receptors

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by binding to their active sites.

- Receptor Interaction : Studies have shown that compounds with similar structures can interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially exhibiting neuroprotective effects .

Anticancer Properties

Research has indicated that compounds structurally related to 5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid exhibit significant anticancer activity. For example, studies on similar boronic acid derivatives have reported potent inhibition of cancer cell proliferation in various models, including leukemia and melanoma cells . The mechanism often involves the inhibition of key enzymes involved in nucleotide synthesis, leading to apoptosis in cancer cells.

Antimicrobial Activity

There is emerging evidence suggesting that arylboronic acids possess antimicrobial properties. They have been shown to inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways . The specific activity of 5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid against different microbial strains remains an area for further investigation.

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit IC50 values in the nanomolar range against various cancer cell lines. For instance, one study reported that a series of boron-containing compounds inhibited L1210 mouse leukemia cells effectively, suggesting that structural modifications can enhance biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of boronic acids indicates that modifications to the phenyl ring significantly affect their biological potency. The presence of electron-withdrawing groups like fluorine enhances lipophilicity and binding affinity to target enzymes . A comparative analysis is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid | Unique substitution pattern influencing activity | |

| 4-Chloro-2-fluoro-5-methoxyphenylboronic acid | Contains methoxy instead of isopropoxy | |

| 4-Bromo-2-fluoro-5-isopropoxyphenylboronic acid | Bromine substitution instead of chlorine |

Q & A

Basic Research Questions

Q. What are the key structural features of 5-chloro-2-fluoro-3-isopropoxyphenylboronic acid, and how do they influence its reactivity in cross-coupling reactions?

- Structural Analysis : The compound features a phenyl ring substituted at positions 2 (fluoro), 3 (isopropoxy), and 5 (chloro). The isopropoxy group introduces steric bulk, which may slow reaction kinetics in Suzuki-Miyaura couplings, while the electron-withdrawing fluoro and chloro groups modulate the boronic acid's electronic properties, enhancing its stability but potentially reducing nucleophilicity .

- Reactivity Insight : Steric hindrance from the isopropoxy group may necessitate optimized reaction conditions, such as elevated temperatures or polar aprotic solvents (e.g., DMF), to achieve efficient coupling .

Q. What synthetic routes are commonly employed to prepare 5-chloro-2-fluoro-3-isopropoxyphenylboronic acid?

- Methodological Approaches :

Halogenation : Introduce chloro and fluoro groups via electrophilic aromatic substitution (EAS) using Cl₂ or F₂ gas under controlled conditions .

Nucleophilic Substitution : Attach the isopropoxy group by reacting a precursor (e.g., 3-hydroxy-5-chloro-2-fluorophenylboronic acid) with isopropyl bromide in the presence of a base like K₂CO₃ .

Boronic Acid Formation : Convert a brominated precursor to the boronic acid via Miyaura borylation using Pd(dppf)Cl₂ and bis(pinacolato)diboron .

Q. Which analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H NMR to confirm substituent positions (e.g., δ 1.2–1.4 ppm for isopropoxy CH₃ groups), ¹⁹F NMR for fluorine environment analysis, and ¹¹B NMR to verify boronic acid integrity .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.

- X-ray Crystallography : Resolve steric effects of the isopropoxy group .

Advanced Research Questions

Q. How do steric and electronic effects of the substituents impact Suzuki-Miyaura coupling efficiency?

- Experimental Design : Compare coupling yields with aryl halides of varying steric demands (e.g., ortho-substituted vs. para-substituted bromobenzenes).

- Findings : The isopropoxy group reduces coupling efficiency with bulky partners (e.g., 2,6-dimethylbromobenzene) due to steric clashes, requiring catalysts with larger ligands (e.g., XPhos) to mitigate this . Chloro and fluoro substituents stabilize the boronic acid but may necessitate higher catalyst loadings (5–10 mol% Pd) .

Q. What computational methods can predict the compound’s reactivity in novel reactions?

- Computational Strategy :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the boronic acid.

- Molecular Dynamics (MD) : Simulate steric interactions in solvent environments (e.g., THF vs. DMSO) to optimize reaction conditions .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Analysis :

- Moisture Sensitivity : Boronic acids hydrolyze in aqueous media; anhydrous storage (e.g., under N₂) with molecular sieves is critical .

- Thermal Degradation : Thermogravimetric analysis (TGA) shows decomposition above 150°C, limiting high-temperature applications .

Q. What contradictions exist in literature regarding substituent effects on boronic acid reactivity?

- Data Contradiction :

- Some studies report that electron-withdrawing groups (e.g., Cl, F) enhance Suzuki coupling rates by stabilizing the boronate intermediate .

- Others note that steric hindrance from bulky groups (e.g., isopropoxy) dominates, overriding electronic effects and reducing yields .

Methodological Recommendations

- Cross-Coupling Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) and bases (Cs₂CO₃ vs. K₃PO₄) to balance steric and electronic effects .

- Biological Screening : Use the compound as a building block for fluorinated drug analogs; test in vitro against kinase targets (e.g., EGFR) given fluorine’s role in bioactive molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。